

"sodium benzenesulfonate chemical properties and structure"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: sodium;benzenesulfonate

Cat. No.: B7737240

[Get Quote](#)

An In-depth Technical Guide to Sodium Benzenesulfonate: Structure, Properties, and Applications

Introduction: The Archetypal Aromatic Sulfonate

Sodium benzenesulfonate ($C_6H_5SO_3Na$) is an organic salt that serves as a cornerstone compound in the field of industrial and synthetic organic chemistry.^[1] Structurally, it is the sodium salt of benzenesulfonic acid, the simplest aromatic sulfonic acid.^{[2][3]} It typically presents as a white to off-white crystalline solid that is highly soluble in water and hygroscopic in nature.^{[4][5][6]} Its significance stems from its dual-natured structure: a nonpolar aromatic benzene ring and a highly polar ionic sulfonate group.^[1] This amphiphilic character underpins its utility as a surfactant and hydrotrope.^{[7][8]}

Beyond its direct applications in formulations, sodium benzenesulfonate is a pivotal intermediate in the synthesis of a wide range of organic compounds, from pharmaceuticals and dyes to specialized pesticides.^{[1][5]} Historically, it was the primary precursor in the industrial production of phenol via alkaline fusion, a process that highlights the reactivity of the sulfonate group under forcing conditions.^{[3][9]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, key reactions, and modern applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

Molecular Structure

Sodium benzenesulfonate is an ionic compound consisting of a sodium cation (Na^+) and a benzenesulfonate anion ($\text{C}_6\text{H}_5\text{SO}_3^-$).^[10] In the anion, a sulfonate group is directly attached to a carbon atom of the benzene ring. The sulfur atom is in a tetrahedral geometry, bonded to the phenyl ring and three oxygen atoms.^[9] The negative charge is delocalized across the three oxygen atoms through resonance, which contributes to the stability of the anion.

The molecule's properties are dictated by the interplay between the hydrophobic phenyl group and the hydrophilic sulfonate head. This distinct separation of polarity is fundamental to its function as a surfactant and its solubility characteristics.^{[7][8]}

Caption: 2D structure of Sodium Benzenesulfonate.

Physicochemical Properties

The key physical and chemical properties of sodium benzenesulfonate are summarized below. These properties are critical for its handling, storage, and application in various chemical processes.

Property	Value	Reference(s)
CAS Number	515-42-4	[11]
Molecular Formula	C ₆ H ₅ SO ₃ Na	[4]
Molar Mass	180.16 g/mol	[4] [11]
Appearance	White to off-white crystalline powder or flakes.	[4] [5]
Melting Point	>300 °C, Decomposes at 450 °C	[4] [11]
Density	1.124 g/mL at 25 °C	[4]
Solubility	Highly soluble in water; soluble in hot water; slightly soluble in ethanol.	[4] [5] [11]
pKa (of conjugate acid)	-2.8 to -6.5 (Benzenesulfonic acid is a strong acid).	[2] [12]
Stability	Stable under normal conditions. Hygroscopic.	[4] [6]
Incompatibilities	Incompatible with strong oxidizing agents.	[4]

Synthesis and Manufacturing

The industrial synthesis of sodium benzenesulfonate is a well-established two-step process that begins with the electrophilic aromatic substitution of benzene.[\[10\]](#)

Synthesis Pathway: Sulfonation and Neutralization

- Sulfonation of Benzene: Benzene is treated with hot, concentrated sulfuric acid or fuming sulfuric acid (oleum).[\[2\]](#)[\[13\]](#) In this reaction, sulfur trioxide (SO₃), the electrophile, attacks the benzene ring to form benzenesulfonic acid. This reaction is reversible.[\[9\]](#)

- Neutralization: The resulting benzenesulfonic acid is then neutralized with a sodium base, typically sodium hydroxide or sodium carbonate, to produce the stable, water-soluble sodium salt.[3][10]

Caption: Synthesis workflow for Sodium Benzenesulfonate.

Detailed Experimental Protocol: Laboratory Scale Synthesis

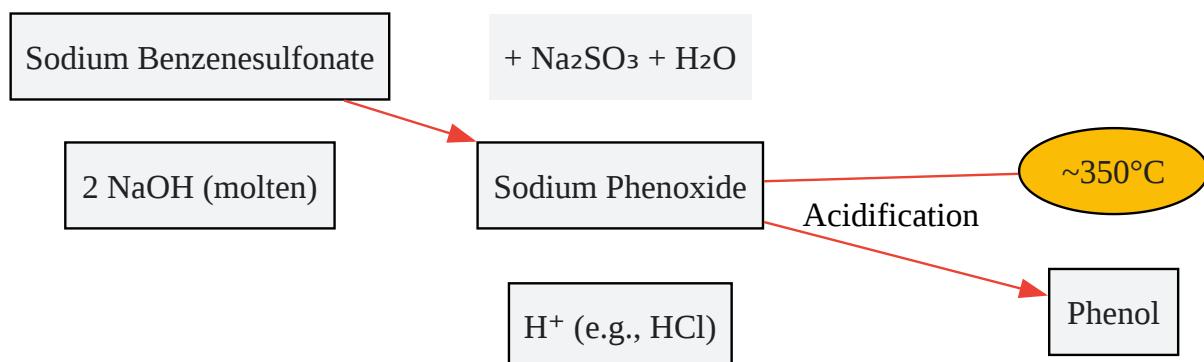
This protocol describes a typical laboratory-scale synthesis of sodium benzenesulfonate from benzene.[13]

Materials:

- Benzene (60 mL)
- Concentrated Sulfuric Acid (60 mL)
- Powdered Calcium Hydroxide ($\text{Ca}(\text{OH})_2$)
- Sodium Carbonate (Na_2CO_3) solution
- Cold water (1 L)

Procedure:

- Sulfonation: In a round-bottom flask fitted with a reflux condenser, mix 60 mL of benzene and 60 mL of concentrated sulfuric acid.
- Heat the mixture to a gentle boil. Maintain reflux with frequent shaking for 6-8 hours, or until the upper layer of benzene has been mostly absorbed into the sulfuric acid layer.
 - Causality Note: The heating provides the activation energy for the electrophilic aromatic substitution. The extended reaction time is necessary to drive the reversible sulfonation reaction towards the product.
- Quenching and Neutralization: After cooling, carefully pour the dark liquid into 1 L of cold water in a large basin.


- Bring the diluted solution to a boil and neutralize it by slowly adding powdered calcium hydroxide until the solution is no longer acidic. This precipitates the excess sulfuric acid as calcium sulfate (CaSO_4).
- Filtration: Filter the hot mixture to remove the precipitated calcium sulfate. Wash the precipitate with hot water to recover any remaining product.
 - Self-Validation: The formation of a white, insoluble precipitate (CaSO_4) confirms the removal of excess sulfuric acid.
- Salt Conversion: Treat the filtrate, which contains calcium benzenesulfonate, with a sufficient amount of sodium carbonate solution to precipitate all calcium ions as calcium carbonate (CaCO_3).
- Filter the mixture again to remove the calcium carbonate precipitate. The filtrate now contains the desired sodium benzenesulfonate.
- Isolation: Concentrate the final filtrate by evaporation until a sample crystallizes upon cooling. Filter the crystallized sodium benzenesulfonate and dry to obtain the final product. The typical yield is around 80 g.[13]

Key Chemical Reactions

Alkaline Fusion to Phenol

A historically significant reaction of sodium benzenesulfonate is its conversion to phenol.[3] This is achieved by heating the salt with a strong base like sodium hydroxide at high temperatures (300-350 °C). The process, known as alkaline fusion, involves the nucleophilic aromatic substitution of the sulfonate group by a hydroxide ion.[9][14]

The reaction first produces sodium phenoxide, which is then acidified in a separate workup step to yield phenol.[9] While largely replaced by the cumene process for industrial phenol production, this reaction remains a classic example of nucleophilic aromatic substitution.[9]

[Click to download full resolution via product page](#)

Caption: Reaction pathway for alkaline fusion of Sodium Benzenesulfonate.

Precursor for Synthetic Intermediates

Sodium benzenesulfonate is a valuable starting material for other key synthetic intermediates. The sulfonate group can be converted into more reactive functionalities, such as sulfonyl chlorides or sulfonamides, which are building blocks for pharmaceuticals, dyes, and agrochemicals.^[1]

Spectroscopic Analysis

Structural elucidation and quality control of sodium benzenesulfonate are routinely performed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically found in the $1150\text{-}1250\text{ cm}^{-1}$ and $1030\text{-}1080\text{ cm}^{-1}$ regions. Aromatic C-H and C=C stretching vibrations are also prominent.^{[15][16][17]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum typically shows signals in the aromatic region ($\delta 7.5\text{-}8.0\text{ ppm}$) corresponding to the five protons on the benzene ring.^{[11][16]}
 - ¹³C NMR: The carbon NMR spectrum displays characteristic signals for the aromatic carbons.^{[11][16]}

- UV Spectroscopy: UV absorption maxima are observed around 257 nm, 263 nm, and 269 nm, corresponding to the π - π^* transitions within the aromatic ring.[11]

General Protocol for Spectroscopic Characterization

Objective: To confirm the identity and purity of a synthesized or commercial sample of sodium benzenesulfonate.

1. ^1H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D_2O), in an NMR tube.
- Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 MHz). The solvent signal can be used for referencing.
- Analysis: Process the data and integrate the signals. The spectrum should show complex multiplets in the aromatic region consistent with a monosubstituted benzene ring.

2. FT-IR Spectroscopy Protocol (KBr Pellet Method):

- Preparation: Mix 1-2 mg of the dry sodium benzenesulfonate sample with ~150 mg of dry potassium bromide (KBr) powder.
- Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
- Pellet Formation: Use a pellet press to form a thin, translucent pellet from the powder.
- Analysis: Acquire the spectrum using an FT-IR spectrometer after collecting a background spectrum. Confirm the presence of characteristic sulfonate and aromatic peaks.[18]

Applications in Research and Industry

The unique properties of sodium benzenesulfonate make it a versatile compound with broad applications.

- Detergent and Cleaning Industries: It is used as a hydrotrope, an agent that enhances the solubility of other surfactants in concentrated liquid detergents. It also functions as a processing aid, reducing the viscosity of slurries to facilitate spray drying into powder detergents.[5]
- Organic Synthesis Intermediate: It is a key building block for dyes and pesticides.[1][5] The sulfonate group can be modified to create a variety of other functional groups, making it a versatile starting material.[1]
- Pharmaceutical Sciences: In drug development, benzenesulfonic acid is used to form salts with basic active pharmaceutical ingredients (APIs). These salts, known as "besylates," often exhibit improved solubility, stability, and bioavailability compared to the free base form of the drug.[1][2] Amlodipine besylate is a prominent example.
- Other Industrial Uses: It is also employed as a dispersant, an emulsifying agent, and an analytical reagent in various chemical processes.[5][7]

Safety and Handling

Sodium benzenesulfonate is generally considered to have low toxicity.[7] However, it is hygroscopic and should be stored in a dry, inert atmosphere at room temperature.[4][5] It is incompatible with strong oxidizing agents.[4] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn when handling the compound to avoid potential skin and eye irritation.[4]

References

- ChemBK. (n.d.). Sodium Benzenesulfonate.
- American Chemical Society. (2023, May 29). Benzenesulfonic acid.
- PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate.
- (n.d.). Benzenesulfonic Acid.
- toluenesulfonicacid-ptbba. (2024, April 28). Synthesis and Structure Sodium Benzenesulfonate.
- OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
- PubChem. (n.d.). Sodium benzenesulfonate.
- Wikipedia. (n.d.). Sodium benzenesulfonate.
- Pearson. (n.d.). Benzenesulfonic acid ($C_6H_5SO_3H$) has a pK_a value of -0.60 while ac....
- PubChem. (n.d.). **Sodium;benzenesulfonate;hydrate**.

- (n.d.). (a) FT-IR spectra of sodium 4-(phenylamino)benzenesulfonate and HCP-SO3Na.
- (2023, November 27). Benzenesulfonic acid sodium salt: applications in organic synthesis and safety.
- (n.d.). Benzenesulfonic Acid Pka.
- Solubility of Things. (n.d.). Sodium benzenesulfonate.
- You-iggy. (2023, March 19). Sodium benzenesulfonate.
- Google Patents. (n.d.). CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate.
- PubMed. (2013, January 1). Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates.
- Vedantu. (n.d.). Sodium benzene sulphonate after reaction with NaOH class 12 chemistry CBSE.
- YouTube. (2022, February 2). Sodium benzene sulphonate reacts with NaOH and then on acidic hydrolysis, it gives: | 12 | ALCOH....
- Wikipedia. (n.d.). Benzenesulfonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. acs.org [acs.org]
- 3. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. Benzenesulfonic acid sodium salt | 515-42-4 [chemicalbook.com]
- 7. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Structure Sodium Benzenesulfonate [p-toluenesulfonicacid-ptbba.com]

- 11. Sodium benzenesulfonate | C₆H₅NaO₃S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pKa Values for Organic and Inorganic Bronsted Acids at 25° C [owl.oit.umass.edu]
- 13. prepchem.com [prepchem.com]
- 14. Sodium benzene sulfonate after reaction with NaOH class 12 chemistry CBSE [vedantu.com]
- 15. (a) FT-IR spectra of sodium 4-(phenylamino)benzenesulfonate and HCP-SO₃Na; (b) Solid state ¹³C-CP/MAS-NMR spectrum of HCP-SO₃Na [gngfzxb.ecust.edu.cn]
- 16. Spectroscopic (FT-IR, FT-Raman and ¹H and ¹³C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzenesulfonic acid sodium salt(515-42-4) IR Spectrum [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. ["sodium benzenesulfonate chemical properties and structure"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7737240#sodium-benzenesulfonate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com